2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-methoxybenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to inhibit the activation of the transcription factor nuclear factor kappa B (NF-κB), which plays a crucial role in the regulation of immune and inflammatory responses.
Scientific Research Applications
Solid State Conformations and Antidopaminergic Effects
The compound, along with related benzamides like remoxipride hydrochloride, demonstrates significant relevance in understanding the conformations in solid state and their antidopaminergic effects. These compounds help in comprehending the interaction with dopamine receptors, essential for developing medications targeting psychiatric disorders like schizophrenia (Högberg et al., 1986).
Synthesis and Metabolism
Research on the synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride, is crucial. These studies provide insights into the metabolic pathways and synthetic schemes of related compounds, aiding in the development of new pharmacological agents (Gawell et al., 1989).
Antioxidant and Antimicrobial Properties
Compounds like 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-methoxybenzamide, especially those derived from marine sources, have been studied for their potential antioxidant and antimicrobial properties. Such studies open up possibilities for their use in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
Potential Antipsychotic Agents
Research into the synthesis of related compounds, like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, has provided insights into their potential as antipsychotic agents. These studies explore the structural and conformational aspects necessary for effective dopamine D-2 receptor interaction, contributing to the development of novel antipsychotic drugs (Högberg et al., 1990).
Synthesis of p-Substituted Phenylglycines
Research on the synthesis of p-substituted d,l-phenylglycines through amidoalkylation of benzylchloride and N-benzylbenzamide provides valuable information on chemical synthesis methods. Such methods are crucial for the production of pharmaceuticals and fine chemicals (Ben-Ishai et al., 1977).
Mechanism of Action
Target of Action
The compound contains a pyrrole ring, which is a common structure in many biologically active molecules. Pyrrole-containing compounds can interact with a variety of biological targets, including enzymes, receptors, and DNA, depending on their specific structures and functional groups .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, it might inhibit an enzyme’s activity, bind to a receptor to modulate its signaling, or intercalate into DNA to affect gene expression .
Biochemical Pathways
The compound could potentially affect multiple biochemical pathways depending on its specific biological targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the flux through that pathway .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as its chemical structure, lipophilicity, and stability. For example, the presence of the methoxy group might influence its metabolic stability and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biological processes it affects. These effects could range from changes in cellular signaling and metabolism to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the pH of its environment, as this could influence its ionization state .
properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-18-7-3-4-13(18)14(19)9-17-15(20)11-8-10(21-2)5-6-12(11)16/h3-8,14,19H,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSPIFJQBMKTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=C(C=CC(=C2)OC)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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